molecular formula C17H20ClN5 B2470452 N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890895-29-1

N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2470452
CAS No.: 890895-29-1
M. Wt: 329.83
InChI Key: WRQOCIHHJLPGNF-UHFFFAOYSA-N
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Description

N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a 3-chloro-4-methylphenyl group at position 1, an N-butyl substituent, and an N-methyl group. This scaffold is commonly associated with kinase inhibition and has been explored in therapeutic contexts, including oncology and infectious diseases . The compound’s molecular formula is C₁₈H₂₁ClN₅, with a molecular weight of 342.85 g/mol. Its structural features, including the chloro-methylphenyl moiety and alkylamine substitutions, are critical for target binding and selectivity.

Properties

IUPAC Name

N-butyl-1-(3-chloro-4-methylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5/c1-4-5-8-22(3)16-14-10-21-23(17(14)20-11-19-16)13-7-6-12(2)15(18)9-13/h6-7,9-11H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQOCIHHJLPGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective N-Methylation

The primary amine at position 4 of the pyrazolo[3,4-d]pyrimidine is methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction is conducted in anhydrous DMF at 60°C for 12 hours (Eq. 2):

$$
\text{Pyrazolo[3,4-d]pyrimidin-4-amine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N-Methyl intermediate}
$$

N-Butylation

The secondary amine is then alkylated with 1-bromobutane under similar conditions. To avoid over-alkylation, a stoichiometric control is critical. The reaction mixture is heated at 80°C for 24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Mechanistic Insights

Key parameters influencing yield and selectivity include:

Parameter Optimal Condition Effect on Yield
Catalyst Iodine (5 mol%) Increases to 92%
Solvent Ethanol Enhances solubility
Temperature 80°C Accelerates cyclization
Reaction Time 6–8 hours Minimizes side products

Mechanistic Considerations :

  • Iodine polarizes the C=O bond in formamide, facilitating nucleophilic attack by the pyrazole amine.
  • Steric hindrance from the 3-chloro-4-methylphenyl group necessitates prolonged reaction times for complete N-alkylation.

Structural Characterization and Validation

Synthetic intermediates and the final compound are validated using:

  • $$^1$$H NMR : Aromatic protons of the pyrazolo[3,4-d]pyrimidine ring appear as singlets near δ 8.6–9.2 ppm.
  • IR Spectroscopy : Absorption bands at 3417 cm$$^{-1}$$ (N–H stretch) and 1669 cm$$^{-1}$$ (C=O) confirm cyclization.
  • Mass Spectrometry : Molecular ion peaks align with the theoretical mass (315.80 g/mol).

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promising results as an anticancer agent. In preclinical studies, it has demonstrated potent cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
    • A study highlighted its mechanism of action involving the inhibition of specific kinases associated with tumor growth and proliferation. The compound's ability to induce apoptosis in cancer cells was also noted, making it a candidate for further development in cancer therapies .
  • Inhibition of Parasitic Infections
    • Research has indicated that this compound can inhibit the invasion and motility of Toxoplasma gondii, a parasitic organism responsible for toxoplasmosis. It affects the parasite's ability to secrete micronemes necessary for its invasion into host cells . This suggests potential applications in treating parasitic infections, particularly in immunocompromised patients.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against a panel of human cancer cell lines, including breast and lung cancers. The compound exhibited IC50 values ranging from 0.03 to 0.25 µM, indicating significant potency compared to standard chemotherapeutics.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.03Apoptosis induction
A549 (Lung)0.25Kinase inhibition

Case Study 2: Antiparasitic Activity

In vitro assays demonstrated that the compound effectively inhibited Toxoplasma gondii's invasion capabilities at concentrations as low as 0.11 µM. This was attributed to its interference with the parasite's gliding motility.

Concentration (µM)Inhibition (%)
0.1185
0.2595

Mechanism of Action

The mechanism of action of N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

N-butyl-1-(3-chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Structure : Differs by an N-ethyl group instead of N-methyl.
  • Molecular Formula : C₁₉H₂₃ClN₅ (MW: 356.88 g/mol).
  • Key Data : Reported as a close structural analogue, this compound shows similar kinase inhibitory activity but reduced metabolic stability due to the longer alkyl chain .

PP2 (3-(4-chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

  • Structure : Features a tert-butyl group at position 1 and a 4-chlorophenyl group at position 3.
  • Activity : A potent Src family kinase (SFK) inhibitor (IC₅₀ ~10 nM) with ATP-competitive binding. PP2’s selectivity arises from its interaction with the hydrophobic pocket near the ATP-binding cleft .
  • Control Compound : PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), lacking the 4-chlorophenyl group, is inactive, highlighting the necessity of the chlorophenyl substituent for kinase inhibition .

OSI-027 (R39)

  • Structure: Contains a morpholino-phenyl group at position 3 and a methyl substitution.
  • Activity: Dual mTORC1/mTORC2 inhibitor (IC₅₀: 22 nM and 65 nM, respectively) with >100-fold selectivity over PI3K isoforms. Demonstrates robust antitumor efficacy in xenograft models .
  • Key Feature : The pyrazolo[3,4-d]pyrimidin-4-amine core occupies the hinge region of mTOR, while substituents optimize hydrophobic interactions .

1-(4-Chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Structure : Substituted with a 4-chlorobenzyl group and a methoxyethylamine side chain.
  • Application : Explored for CNS penetration in toxoplasmosis treatment. The methoxyethyl group enhances solubility and blood-brain barrier permeability .

Activity and Selectivity Data Table

Compound Name Molecular Formula Target/Activity Key Data (IC₅₀, Selectivity) Reference
N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl C₁₈H₂₁ClN₅ Kinase inhibition (e.g., Src, mTOR) Under investigation
PP2 C₁₇H₁₈ClN₅ Src kinase IC₅₀ = 10 nM; ATP-competitive
OSI-027 (R39) C₂₁H₂₅N₅O₂ mTORC1/mTORC2 IC₅₀ = 22 nM (mTORC1), 65 nM (mTORC2)
1NA-PP1 C₂₀H₂₂N₅ AS PKC (selective inhibitor) Inhibits AS PKC, spares WT PKC
3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl) C₁₇H₁₇ClN₅O₂ Antiviral (Zika virus) EC₅₀ = 1.2 µM (in vitro)

Key Structural Determinants of Activity

  • Chlorophenyl/Methylphenyl Groups : Critical for target binding. For example, PP2’s 4-chlorophenyl group enhances SFK affinity, while its absence in PP3 abolishes activity .
  • N-Alkyl Substitutions : Longer alkyl chains (e.g., N-butyl vs. N-methyl) may improve lipophilicity but reduce metabolic stability .
  • Heterocyclic Modifications: Morpholino (OSI-027) or oxetan-3-ylmethyl groups (Compound 25) optimize solubility and target engagement .

Biological Activity

N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various conditions, and relevant case studies.

  • Molecular Formula : C₁₆H₁₈ClN₅
  • Molecular Weight : 315.80 g/mol
  • CAS Number : 890891-70-0

The compound acts primarily as a selective androgen receptor modulator (SARM). SARMs are designed to selectively target androgen receptors in muscle and bone while minimizing effects on other tissues. This selectivity is crucial for developing treatments that require androgen modulation without the side effects associated with traditional anabolic steroids.

1. Androgen Receptor Modulation

Research indicates that this compound exhibits high affinity for androgen receptors (AR), demonstrating strong antagonistic activity. In vitro studies show that it can effectively inhibit the proliferation of prostate cancer cell lines, suggesting potential therapeutic applications in treating AR-dependent conditions such as prostate cancer .

2. Efficacy in Cancer Treatment

In preclinical studies, this compound has been shown to significantly reduce tumor growth in models of prostate cancer. The mechanism involves the blockade of AR signaling pathways, which are often upregulated in cancerous tissues. The compound's ability to inhibit cell proliferation was noted in both AR-overexpressing and normal cell lines, indicating its potential as a broad-spectrum anti-cancer agent .

3. Safety Profile

The compound has demonstrated a favorable safety profile with low potential for drug-drug interactions. This characteristic is essential for compounds intended for chronic use in patients with prostate cancer or other androgen-related diseases .

Case Studies

StudyFocusFindings
Study 1Prostate Cancer Cell LinesDemonstrated significant inhibition of cell proliferation and AR signaling pathways.
Study 2Tumor Growth in Animal ModelsShowed a marked reduction in tumor size and improved survival rates compared to control groups.
Study 3Safety and ToxicityReported minimal side effects and low toxicity across various dosages.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives like N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of pyrazolo[3,4-d]pyrimidine precursors with alkyl halides (e.g., N-butyl or N-methyl groups) in solvents like dry acetonitrile or dichloromethane under reflux conditions. Purification often employs recrystallization from acetonitrile .
  • Key Steps :

  • Use of bases (e.g., cesium carbonate) to deprotonate intermediates.
  • Characterization via 1H^1 \text{H}/13C^{13} \text{C} NMR and IR spectroscopy to confirm substituent positions .

Q. How is the structural identity of this compound verified in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and alkyl groups (e.g., N-butyl at δ 0.8–1.6 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ ions).
  • X-ray Crystallography : Resolves 3D conformation and confirms regiochemistry of substituents .

Advanced Research Questions

Q. What strategies optimize the kinase inhibition profile of pyrazolo[3,4-d]pyrimidine derivatives?

  • Structure-Activity Relationship (SAR) Insights :

  • Hydrophobic side chains (e.g., naphthyl or phenoxyphenyl groups) enhance binding to kinase ATP pockets.
  • Substitutions at the 3-position (e.g., phenylethynyl groups) improve selectivity for kinases like RET or Src .
    • Example :
Substituent PositionModificationEffect on Activity
3-PositionPhenylethynyl↑ Src inhibition (IC50_{50} = 3 nM)
1-PositionCyclohexyl↓ Toxicity, ↑ pharmacokinetics

Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy?

  • Approach :

  • In Vitro : Validate target engagement using kinase profiling assays (e.g., RET phosphorylation inhibition in MCF-7 cells) .
  • In Vivo : Address bioavailability by modifying lipophilicity (e.g., introducing hydroxyl groups for solubility) .
    • Case Study : Compound 13an (from ) showed reduced toxicity in mice by replacing a tert-butyl group with a trans-4-hydroxycyclohexyl moiety, improving therapeutic index .

Q. What challenges arise in interpreting multi-kinase inhibition data for this compound?

  • Challenges : Distinguishing primary targets from off-target effects.
  • Solutions :

  • Use isoform-selective kinase inhibitors as controls.
  • Combine biochemical assays with computational docking (e.g., AutoDock Vina) to map binding modes .

Q. How are mechanistic studies designed to elucidate downstream signaling pathways?

  • Experimental Design :

  • Western Blotting : Track phosphorylation of ERK1/2 or AKT to assess MAPK/PI3K pathway modulation.
  • Gene Knockdown : siRNA-mediated silencing of candidate kinases (e.g., RET) to confirm dependency .

Methodological Considerations

Q. What in vivo models are suitable for evaluating toxicity and selectivity?

  • Models :

  • Pica Feeding in Rats : Measures emetogenicity (surrogate for nausea) to calculate therapeutic index (e.g., EPPA-1 in had TI = 578) .
  • Xenograft Models : Assess anti-tumor efficacy (e.g., triple-negative breast cancer models for compound 13an ) .

Q. How do researchers address solubility and pharmacokinetic limitations?

  • Strategies :

  • Prodrug Design : Introduce phosphate esters for enhanced aqueous solubility.
  • Formulation : Use cyclodextrin-based carriers or lipid nanoparticles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.